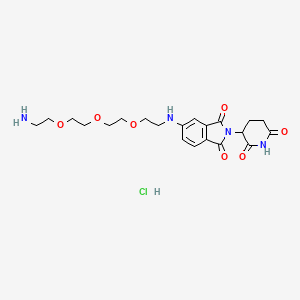
Topoisomerase II inhibitor 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 19 is a compound that targets the enzyme topoisomerase II, which plays a crucial role in DNA replication, transcription, and repair. This enzyme is essential for the proper functioning of cells, and its inhibition can lead to cell death, making topoisomerase II inhibitors valuable in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 19 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitor 19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH, temperature, and solvent systems to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Topoisomerase II inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA replication and repair.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting drug-resistant cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Topoisomerase II inhibitor 19 exerts its effects by binding to the topoisomerase II enzyme and preventing it from performing its normal function of cleaving and re-ligating DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA-binding domain of the enzyme, and the pathways involved include the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Topoisomerase II inhibitor 19 is unique compared to other similar compounds due to its specific binding affinity and lower cytotoxicity. Similar compounds include:
Etoposide: A widely used topoisomerase II inhibitor with higher cytotoxicity.
Doxorubicin: Another topoisomerase II inhibitor known for its cardiotoxicity.
Mitoxantrone: A topoisomerase II inhibitor with a different mechanism of action .
Properties
Molecular Formula |
C27H16ClN3OS |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
(2E)-2-[4-(4-chlorophenyl)-3-phenyl-2-sulfanylideneimidazol-1-yl]iminoacenaphthylen-1-one |
InChI |
InChI=1S/C27H16ClN3OS/c28-19-14-12-17(13-15-19)23-16-30(27(33)31(23)20-8-2-1-3-9-20)29-25-21-10-4-6-18-7-5-11-22(24(18)21)26(25)32/h1-16H/b29-25+ |
InChI Key |
CUEQLLQQRPISFS-XLVZBRSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=CN(C2=S)/N=C/3\C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN(C2=S)N=C3C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
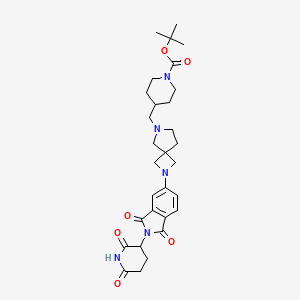
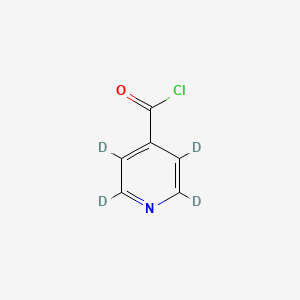
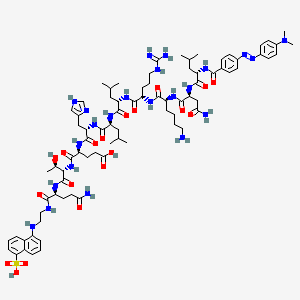

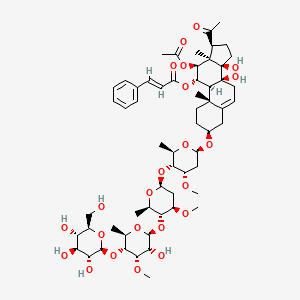

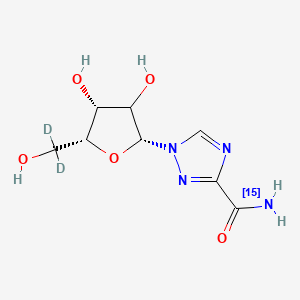

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
